molecular formula C14H18N2O B4139050 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

Cat. No. B4139050
M. Wt: 230.31 g/mol
InChI Key: QFNGBFKANBGZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one, also known as MCQ, is a heterocyclic compound with potential therapeutic properties. It belongs to the class of quinazolinone derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. In epilepsy, 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is believed to act on the GABAergic system by enhancing GABAergic neurotransmission.
Biochemical and Physiological Effects
3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and reduction of seizure activity. It also exhibits antioxidant and neuroprotective properties, which may be beneficial for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is its low toxicity, which makes it a potential candidate for drug development. However, its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. Moreover, further studies are needed to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the research on 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and epilepsy. Another direction is to optimize its synthesis method to improve the yield and purity of the compound. Moreover, the development of novel derivatives of 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is a heterocyclic compound with potential therapeutic properties. It has been synthesized using various methods and has been studied for its anticancer, anti-inflammatory, and anticonvulsant activities. Its mechanism of action involves the modulation of various signaling pathways, and it exhibits various biochemical and physiological effects. Although further studies are needed to determine its safety and efficacy, 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one holds promise as a potential candidate for drug development.

Scientific Research Applications

3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one has been studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and anticonvulsant activities. In vitro studies have shown that 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one has been shown to possess anticonvulsant activity by reducing seizure activity in animal models.

properties

IUPAC Name

3'-methylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10-5-4-8-14(9-10)15-12-7-3-2-6-11(12)13(17)16-14/h2-3,6-7,10,15H,4-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNGBFKANBGZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 2
Reactant of Route 2
3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 3
3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 4
3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 5
3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 6
3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.